molecular formula C9H7N3O4S B3394190 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid CAS No. 92824-09-4

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid

Cat. No.: B3394190
CAS No.: 92824-09-4
M. Wt: 253.24 g/mol
InChI Key: QTOYMAXZJZKRRY-UHFFFAOYSA-N
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Description

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS RN: 92824-09-4) is a nitro-substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a benzimidazole core, a privileged scaffold in pharmacology known to interact with diverse biomolecular targets . The structure includes a thioacetic acid side chain, which enhances its potential for further chemical modification and conjugation. The electron-withdrawing nitro group at the 7-position influences the electronic properties of the ring system, which can be critical for binding to biological targets . This compound serves as a valuable chemical intermediate or precursor for designing novel bioactive molecules. Benzimidazole derivatives are extensively investigated for their broad spectrum of biological activities, largely due to their structural similarity to naturally occurring purine bases . Research into similar 2-mercaptobenzimidazole (2MBI) derivatives has demonstrated potent antimicrobial effects against a range of Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . Furthermore, such compounds have shown promising anticancer activity in vitro, with specific derivatives exhibiting significant cytotoxicity against human cancer cell lines, such as colorectal carcinoma (HCT116), underscoring their potential in developing new chemotherapeutic agents . The primary mechanism of action for related bioactive benzimidazoles often involves targeting essential enzymes. One well-characterized target is dihydrofolate reductase (DHFR), a key enzyme in the folate pathway that is crucial for nucleotide (purine and pyrimidine) synthesis and cell proliferation . Inhibition of DHFR disrupts DNA synthesis, making it an effective strategy for antimicrobial and anticancer interventions. Researchers can utilize this compound as a building block for synthesizing more complex hybrid molecules, such as coumarin-benzimidazole hybrids, which are being explored as novel non-carbohydrate inhibitors of therapeutic targets like galectin-1 (GAL-1) in cancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-7(14)4-17-9-10-5-2-1-3-6(12(15)16)8(5)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOYMAXZJZKRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioacetic Acid Substitution: The final step involves the substitution of the hydrogen atom at the 2-position of the benzimidazole ring with a thioacetic acid group. This can be done using thiol reagents under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid, exhibit significant antimicrobial activity. A study highlighted the synthesis of various benzimidazole derivatives that showed promising results against bacterial strains, suggesting that this compound could be effective in developing new antimicrobial agents .

Antidiabetic Activity

Another area of interest is the antidiabetic potential of benzimidazole derivatives. A study evaluated a library of compounds similar to 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid for their ability to lower blood glucose levels in diabetic models. Results indicated that some derivatives demonstrated significant hypoglycemic effects, pointing towards the therapeutic potential of this compound class .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a comprehensive study published in MDPI, researchers synthesized a series of benzimidazole derivatives and tested their antimicrobial properties against various pathogens. The study revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, indicating that modifications to the benzimidazole core could enhance efficacy .

Case Study 2: Antidiabetic Activity Assessment

A separate investigation focused on evaluating the antidiabetic effects of synthesized benzimidazole compounds, including 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid. The results demonstrated a significant reduction in blood glucose levels in treated diabetic rats compared to controls, suggesting the potential for these compounds in managing diabetes .

Mechanism of Action

The mechanism of action of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity. The thioacetic acid group can also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

Nitro and Trifluoromethyl Derivatives
  • 2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3a) :
    • Substituents: 7-nitro, 5-trifluoromethyl, benzoic acid.
    • Yield: 72% (chloroform recrystallization).
    • Melting point: 291.9°C.
    • Key properties: High thermal stability due to nitro and trifluoromethyl groups; benzoic acid moiety enhances acidity compared to thioacetic acid.
    • Application: Likely explored for its electron-deficient aromatic system in catalysis or medicinal chemistry .
Bromo and Methoxy Derivatives
  • 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27): Substituents: 8-bromo, 5-methyl (triazinoindole core), bromophenyl amide. Yield: 95%. Application: Potential use in protein-targeted studies due to amide functionality .
  • 2-((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid: Substituents: 5-methoxy. Synthesis: Derived from 5-methoxy-2-mercaptobenzimidazole and chloroacetic acid. Key properties: Methoxy group introduces electron-donating effects, contrasting with nitro’s electron-withdrawing nature. Application: Intermediate for cyclization into thiazolidinone derivatives with antimicrobial activity .
Benzyl and Fluorinated Derivatives
  • 2-((1-Benzyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid: Substituents: 1-benzyl. Status: Discontinued product (CymitQuimica). Discontinuation may relate to stability or synthesis challenges .
  • 2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3e) :
    • Substituents: 7-nitro, 5-trifluoromethyl, 2-fluoro-benzoic acid.
    • Yield: 72%.
    • Key properties: Fluorine atoms enhance metabolic stability and membrane permeability.

Functional Group Comparison: Thioacetic Acid vs. Amides and Benzoic Acids

Compound Core Structure Functional Group Key Properties Reference
Target compound Benzo[d]imidazole Thioacetic acid Moderate acidity, sulfur reactivity
3a () Benzo[d]imidazole Benzoic acid Higher acidity, carboxylate stability
23 () Triazino[5,6-b]indole Acetamide Hydrogen-bond donor/acceptor capacity
2 () Benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one Thiazolidinone Heterocyclic rigidity, antimicrobial potential

Biological Activity

2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological evaluations of this compound, along with relevant case studies and research findings.

  • IUPAC Name : 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
  • Molecular Formula : C₉H₇N₃O₄S
  • CAS Number : 13270197

Synthesis and Characterization

The synthesis of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the reaction of 7-nitrobenzimidazole derivatives with thiol-containing compounds followed by acetic acid treatment. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Bacterial StrainMIC (µM)
Staphylococcus aureus15.0
Escherichia coli20.0
Bacillus subtilis10.0
Pseudomonas aeruginosa25.0

These findings suggest that the compound possesses moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these cell lines are as follows:

Cell LineIC50 (µM)
MDA-MB-23112.5
HepG215.0

Mechanistic studies reveal that the compound may induce apoptosis through the activation of caspases and DNA fragmentation, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the effects of 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid on MDA-MB-231 cells. The results showed significant morphological changes consistent with apoptosis at concentrations above 10 µM. Furthermore, flow cytometry analysis indicated an increase in cells arrested in the G2/M phase of the cell cycle, suggesting a disruption in normal cell division processes .

Case Study 2: Antimicrobial Effectiveness

In another investigation, a series of benzimidazole derivatives including 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid were screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study reported that this compound exhibited superior activity compared to standard antibiotics, particularly against Staphylococcus aureus and Bacillus subtilis .

Chemical Reactions Analysis

Formation of Benzimidazole-Thiol Backbone

  • Starting Material : 2-Nitroaniline (1 ) is reduced to benzene-1,2-diamine (2 ) .

  • Cyclization : Reaction with CS₂ produces 1H-benzo[d]imidazole-2-thiol (3 ) .

  • Nitration : Oxidation of 3 with HNO₃/H₂SO₄ yields 5-nitro-1H-benzo[d]imidazole-2-thiol (4 , m.p. 273–275°C) .

Thioacetic Acid Functionalization

  • Alkylation : Reaction of 4 with chloroacetic acid under basic conditions (e.g., NaOH/ethanol) forms the target compound via S-alkylation:

    4 ClCH COOH 2 7 Nitro 1H benzo d imidazol 2 yl thio acetic acid\text{4 ClCH COOH 2 7 Nitro 1H benzo d imidazol 2 yl thio acetic acid}

    This step is analogous to methods used for synthesizing thiol derivatives in .

Key Reaction Conditions and Characterization

ParameterDetailsSource
Solvent System Ethanol/water (50:40 mL) for cyclization; H₂SO₄/HNO₃ for nitration
Catalyst Triethylamine (for alkylation); acetic acid (for Schiff base formation)
Reaction Time 4–6 hours for coupling; 12 hours for cyclization
Yield 82–85% (based on analogous syntheses)
Characterization ESI-HRMS, ¹H/¹³C NMR, TLC

Reactivity and Derivatives

The compound’s thioether and carboxylic acid groups enable diverse reactivity:

Schiff Base Formation

  • Reacts with aromatic aldehydes (6a–m ) to form imine-linked derivatives (e.g., 7a–m ) under acid catalysis .

  • Example:

    2 7 Nitro 1H benzo d imidazol 2 yl thio acetic acid R CHO Schiff base derivatives\text{2 7 Nitro 1H benzo d imidazol 2 yl thio acetic acid R CHO Schiff base derivatives}

Biological Activity Correlations

  • Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced α-glucosidase inhibition (IC₅₀: 0.64–343.10 μM vs. acarbose: 873.34 μM) .

  • Docking scores correlate with substituent positions (e.g., para-nitro > meta-nitro) .

¹H NMR (δ, ppm)

  • Thiol (-SH): 12.6–12.4

  • Aromatic protons: 8.35–6.28

  • CH₂ (acetic acid): ~3.80 (s)

ESI-HRMS

  • Molecular ion peak: [M + H]⁺ at m/z 294.03 (calculated for C₁₀H₈N₃O₄S₂) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-mercaptobenzimidazole derivatives and chloroacetic acid. Key steps include refluxing 2-mercaptobenzimidazole with chloroacetic acid in ethanol under basic conditions (e.g., KOH) at 60°C for 4 hours . Optimization involves adjusting molar ratios (e.g., 1:1.2 for chloroacetic acid), solvent choice (ethanol for solubility), and purification via recrystallization from ethanol-water. Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm thioether (C-S) and carboxylic acid (O-H) functional groups.
  • ¹H/¹³C NMR to resolve the benzimidazole aromatic protons and acetic acid moiety (e.g., δ ~3.8 ppm for CH₂).
  • DSC to determine melting points (>250°C typical for similar derivatives) and thermal stability .
  • Elemental analysis to validate purity (>95%) .

Q. How should researchers optimize purification post-synthesis?

  • Methodological Answer : After reaction completion, cool the mixture to precipitate the product. Filter and wash with cold ethanol to remove unreacted starting materials. Recrystallize from ethanol-water (1:3 ratio) to enhance purity. Monitor purity via HPLC or TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can the structure-activity relationship (SAR) of this compound be investigated for antimicrobial applications?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the nitro or acetic acid positions (e.g., alkylation, esterification) to assess impact on activity.
  • Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to elucidate mode of action .

Q. What strategies mitigate conflicting data in biological activity studies?

  • Methodological Answer :

  • Replicate Experiments : Conduct triplicate assays under standardized conditions (pH, temperature, inoculum size).
  • Orthogonal Assays : Cross-validate results using disk diffusion and live/dead staining.
  • Control Variables : Account for solvent effects (e.g., DMSO toxicity) and compound stability (e.g., pre-test degradation via HPLC) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to topoisomerase II or bacterial gyrase (PDB IDs: 1KZN, 2XCT). Focus on hydrogen bonding with nitro and carboxyl groups.
  • QSAR Models : Train models on imidazo[2,1-b]thiazole derivatives to correlate substituent electronegativity with activity .

Q. What experimental approaches evaluate the compound’s potential as a topoisomerase inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use plasmid relaxation assays (e.g., supercoiled pBR322 DNA) to measure inhibition of human topoisomerase IIα.
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with etoposide as a reference .

Q. How should stability and degradation studies be designed under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS.
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C/75% RH for 6 months. Analyze potency loss and degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
Reactant of Route 2
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2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid

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